molecular formula C26H21F2N7O B12379300 Rock2-IN-6

Rock2-IN-6

Cat. No.: B12379300
M. Wt: 485.5 g/mol
InChI Key: GWMOTZHLJFWMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rock2-IN-6 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound is primarily used in the study and treatment of diseases mediated by ROCK2, including autoimmune and inflammatory diseases .

Preparation Methods

The synthetic routes and reaction conditions for Rock2-IN-6 involve several stepsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

Rock2-IN-6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound.

    Reduction: This reaction is less common but can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. These reactions can introduce new functional groups or replace existing ones.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rock2-IN-6 has a wide range of scientific research applications:

    Chemistry: It is used to study the biochemical pathways involving ROCK2.

    Biology: It helps in understanding the role of ROCK2 in cellular processes such as migration, adhesion, and proliferation.

    Medicine: this compound is investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.

    Industry: It is used in the development of new drugs targeting ROCK2 .

Mechanism of Action

Rock2-IN-6 exerts its effects by selectively inhibiting ROCK2. This inhibition affects various molecular targets and pathways, including the downregulation of STAT3 and upregulation of STAT5. These changes lead to reduced activity of type 17 and follicular T helper cells, which are involved in autoimmune and inflammatory responses .

Comparison with Similar Compounds

Rock2-IN-6 is unique due to its high selectivity for ROCK2. Similar compounds include:

These compounds share some similarities with this compound but differ in their selectivity and specific applications.

Properties

Molecular Formula

C26H21F2N7O

Molecular Weight

485.5 g/mol

IUPAC Name

(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone

InChI

InChI=1S/C26H21F2N7O/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33)

InChI Key

GWMOTZHLJFWMIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F

Origin of Product

United States

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